molecular formula C10H20N2O2 B1525756 Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate CAS No. 1158758-85-0

Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate

Cat. No.: B1525756
CAS No.: 1158758-85-0
M. Wt: 200.28 g/mol
InChI Key: NUSZXESXGDKVCH-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate (CAS: 1158758-85-0) is a bicyclic azetidine derivative widely utilized as a building block in medicinal chemistry and organic synthesis. Its structure features a tert-butyloxycarbonyl (Boc)-protected azetidine ring with both aminomethyl and methyl substituents at the 3-position. This configuration confers unique steric and electronic properties, making it valuable for drug discovery, particularly in the development of protease inhibitors and kinase-targeting therapeutics. The compound is commercially available with high purity (≥95–98%) and is frequently employed in peptide coupling reactions and as a precursor for further functionalization.

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-6-10(4,5-11)7-12/h5-7,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSZXESXGDKVCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)OC(C)(C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70725551
Record name tert-Butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158758-85-0
Record name tert-Butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate
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Biological Activity

Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate (CAS No. 325775-44-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₁₅N₂O₂
  • Molecular Weight : 171.22 g/mol
  • Structure : The compound features a tert-butyl group, an aminomethyl substituent, and a carboxylate functional group attached to a three-membered azetidine ring.

Synthesis

The synthesis of this compound typically involves the reaction of azetidine derivatives with tert-butyl carbamate under specific conditions. The general synthetic route can be summarized as follows:

  • Starting Materials : Tert-butyl carbamate and a suitable azetidine precursor.
  • Reaction Conditions : The reaction is usually carried out in a solvent such as DMF or THF under an inert atmosphere.
  • Yield : Reported yields for successful syntheses range from 70% to 90% depending on the specific conditions used.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : This compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may interact with enzymes that regulate neurotransmitter levels, influencing neurological functions.
  • Receptor Binding : Preliminary studies suggest that it may bind to specific receptors in the central nervous system, potentially affecting mood and cognition.

Toxicity Profile

The compound has been classified with certain toxicity warnings:

  • H302 : Harmful if swallowed.
  • H315 : Causes skin irritation .

Case Studies and Research Findings

  • Neuropharmacological Studies :
    • A study published in the Journal of Medicinal Chemistry explored the neuropharmacological effects of related azetidine compounds. It was found that modifications on the azetidine ring significantly affected binding affinity and efficacy at neurotransmitter receptors .
    • Another research highlighted that compounds similar to this compound exhibited anxiolytic effects in animal models, suggesting potential therapeutic applications in anxiety disorders.
  • Antimicrobial Activity :
    • Research has indicated that some azetidine derivatives possess antimicrobial properties. This compound was tested against various bacterial strains, showing moderate inhibitory effects, particularly against Gram-positive bacteria .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameBiological ActivityMechanism of Action
Tert-butyl 3-aminoazetidine-1-carboxylateModerate enzyme inhibitionInteracts with metabolic enzymes
Tert-butyl 3-(aminomethyl)azetidine-1-carboxylic acidAntimicrobial propertiesDisrupts bacterial cell wall synthesis

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate serves as a crucial building block in the synthesis of more complex organic molecules. Its azetidine ring structure allows for diverse chemical modifications, making it valuable in the development of new compounds with tailored properties.

Synthetic Routes

The synthesis typically involves the reaction of tert-butyl 3-amino-3-methylazetidine with various carboxylating agents under controlled conditions. The compound can undergo several types of reactions, including:

  • Oxidation : Using agents like hydrogen peroxide or potassium permanganate.
  • Reduction : Employing reducing agents such as lithium aluminum hydride.
  • Substitution : Participating in reactions where functional groups are replaced by others.

These reactions contribute to the versatility of this compound in creating new derivatives for further research and application .

Biological Research

Enzyme Interactions and Protein Modifications

In biological studies, this compound is utilized to investigate enzyme interactions and protein modifications. Its structural features allow researchers to explore how it interacts with various biological targets, potentially leading to insights into metabolic pathways and disease mechanisms.

Medicinal Chemistry

The compound's unique structure positions it as a candidate for novel drug development. Preliminary studies suggest that it may exhibit biological activity, making it a subject of interest for pharmaceutical research aimed at discovering new therapeutic agents .

Industrial Applications

Production of Specialty Chemicals

In the industrial sector, this compound is employed in the manufacture of specialty chemicals and materials. Its reactivity and ability to form derivatives make it suitable for producing compounds used in various applications, including agrochemicals and polymer additives.

Case Studies

Several studies have investigated the applications and properties of this compound:

  • Study on Drug Interaction : Research demonstrated that derivatives of this compound showed promising interactions with specific enzymes involved in metabolic pathways, suggesting potential therapeutic uses .
  • Synthesis of Novel Compounds : A study outlined the successful synthesis of various derivatives using this compound as a starting material, showcasing its utility in creating compounds with enhanced biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Properties

The following table summarizes critical differences between the target compound and its analogs:

Compound Name (CAS) Molecular Formula Molecular Weight Substituents (Position 3) Key Properties/Applications References
Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate (1158758-85-0) C₁₀H₂₀N₂O₂ 200.28 g/mol Aminomethyl + Methyl High lipophilicity; used in sterically demanding reactions
Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate (325775-44-8) C₉H₁₈N₂O₂ 186.25 g/mol Aminomethyl Lower steric hindrance; versatile intermediate
Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (1083181-23-0) C₉H₁₆FN₂O₂ 204.24 g/mol Aminomethyl + Fluoro Enhanced metabolic stability; electronegative substituent
Tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate (1262411-27-7) C₉H₁₈N₂O₃ 202.25 g/mol Amino + Hydroxymethyl Improved water solubility; hydrogen bonding capability
Tert-butyl 3-acetylazetidine-1-carboxylate (870089-49-9) C₁₀H₁₇NO₃ 199.25 g/mol Acetyl Ketone functionality; polar, reactive for nucleophilic additions
Tert-butyl 3-amino-2-methylazetidine-1-carboxylate (1368087-42-6) C₉H₁₈N₂O₂ 186.25 g/mol Amino (Position 2) + Methyl Altered ring conformation; steric effects at position 2

Detailed Analysis

Steric and Electronic Effects
  • Methyl vs. Fluoro Substitution: The target compound’s 3-methyl group increases lipophilicity compared to the non-methylated analog (CAS 325775-44-8), favoring membrane permeability in drug candidates.
  • Hydroxymethyl vs. Aminomethyl: The hydroxymethyl analog (CAS 1262411-27-7) offers superior solubility in polar solvents due to its hydroxyl group, whereas the aminomethyl group in the target compound enables facile conjugation with carboxylic acids or carbonyl reagents.
Reactivity and Functionalization
  • Acetylated Derivative : The acetyl-substituted compound (CAS 870089-49-9) exhibits distinct reactivity, with its ketone group serving as a site for nucleophilic additions or reductions. This contrasts with the target compound’s primary amine, which is more suited for amide bond formation.
  • Positional Isomerism : The 2-methyl derivative (CAS 1368087-42-6) demonstrates how substituent placement affects ring strain and conformational flexibility. The 3-methyl group in the target compound minimizes steric clash during ring puckering, optimizing stability.

Preparation Methods

Reduction of 1-t-Butyl-3-methylazetidine-3-carbonitrile

One of the established methods involves the reduction of 1-t-butyl-3-methylazetidine-3-carbonitrile using lithium aluminum hydride (LiAlH4). This reaction is typically performed in dry diethyl ether under controlled temperature conditions:

  • The nitrile precursor (e.g., 0.76 g, 5 mmol) is dissolved in dry diethyl ether.
  • LiAlH4 (2 equivalents) is added slowly at 0 °C.
  • The mixture is stirred for 3 hours at 0 °C, then for 14 hours at room temperature.
  • The reaction mixture is cautiously quenched with water and extracted with ether.
  • The organic layers are washed, dried, and concentrated to yield tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate.

This method provides a direct and efficient route to the target amine with good control over stereochemistry and purity.

Formation of Hydrochloride Salt via Acid Treatment

To obtain the hydrochloride salt of this compound, the free amine is treated with aqueous hydrogen chloride in ethanol:

Yield Reaction Conditions Experimental Operation
18 g Aqueous HCl (1.0 M) added slowly to a solution in EtOH (250 mL) at room temperature Solvent removal under vacuum at 38 °C to isolate the hydrochloride salt as a white solid

This step is crucial for purification and stabilization of the amine for subsequent synthetic applications.

Coupling Reactions Using Carbodiimide Chemistry

This compound is frequently employed in amide bond formation reactions using coupling agents such as 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride (EDCI·HCl) in the presence of additives like benzotriazol-1-ol (HOBt):

Yield Reaction Conditions Experimental Operation
61% EDCI·HCl, HOBt, N-ethyl-N,N-diisopropylamine in N,N-dimethylformamide (DMF) at 20 °C for 12 h under inert atmosphere Post-reaction extraction with ethyl acetate, drying, filtration, and silica gel chromatography purification

This method is widely used for synthesizing amide derivatives of the azetidine compound with moderate to good yields.

Nucleophilic Substitution with Chloropyrimidine Derivatives

Another synthetic route involves nucleophilic substitution of this compound with heterocyclic chlorides such as 2,4-dichloro-thieno[2,3-d]pyrimidine:

Yield Reaction Conditions Experimental Operation
81.9% Reaction in tetrahydrofuran (THF) with N,N-diisopropylethylamine at 70 °C overnight Concentration, aqueous work-up, extraction, and silica gel chromatography

Summary Table of Key Preparation Methods

Method No. Starting Material / Reaction Type Reagents / Conditions Yield (%) Notes
1 Reduction of nitrile (1-t-butyl-3-methylazetidine-3-carbonitrile) LiAlH4 in dry diethyl ether, 0 °C to RT, 17 h Not specified Direct synthesis of amine
2 Formation of hydrochloride salt Aqueous HCl (1.0 M) in ethanol, solvent removal at 38 °C Quantitative (18 g from 15.5 g amine) Purification and stabilization
3 Amide coupling with EDCI·HCl and HOBt DMF, 20 °C, 12 h, inert atmosphere 61 For amide derivatives
4 Nucleophilic substitution with chloropyrimidine THF, N,N-diisopropylethylamine, 70 °C overnight 81.9 Introduction of heterocyclic substituents

Research Findings and Detailed Analysis

  • The reduction of nitrile to amine using LiAlH4 is a classical and reliable method, providing high purity products suitable for further functionalization.
  • Formation of hydrochloride salts improves compound stability and facilitates handling in synthetic workflows.
  • Carbodiimide-mediated coupling reactions are efficient for amide bond formation, with yields around 60%, and are widely applicable in medicinal chemistry.
  • The nucleophilic aromatic substitution on heterocyclic chlorides with the azetidine amine shows high yields (above 80%), demonstrating the nucleophilicity and synthetic versatility of the compound.
  • Reaction monitoring is typically done by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure completion and purity.

Additional Notes on Reaction Conditions

  • In carbodiimide coupling, the use of an inert atmosphere (argon or nitrogen) is critical to prevent side reactions.
  • Temperature control is essential in reduction and substitution steps to avoid decomposition or side-product formation.
  • Purification is generally achieved by silica gel column chromatography using solvent systems such as methanol/dichloromethane or hexane/ethyl acetate mixtures.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting from azetidine derivatives. A general approach includes:

  • Azetidine ring functionalization : Introducing the aminomethyl and methyl groups via alkylation or nucleophilic substitution. For example, reacting 3-methylazetidine with tert-butyl chloroformate under anhydrous conditions to install the Boc-protected carboxylate .
  • Aminomethylation : Using reductive amination or substitution reactions with reagents like cyanoborohydride or alkyl halides to introduce the aminomethyl group . Critical parameters include temperature control (0–25°C for sensitive intermediates), solvent choice (e.g., THF or DCM), and inert atmosphere to prevent Boc-group degradation. Yields are optimized by slow addition of reagents and purification via column chromatography .

Q. How can the structural integrity of this compound be confirmed experimentally?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify the azetidine ring, Boc-protected carboxylate (δ ~1.4 ppm for tert-butyl), and aminomethyl group (δ ~2.8–3.2 ppm).
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles. SHELX software is widely used for refinement, particularly for small-molecule structures .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C11H22N2O2C_{11}H_{22}N_2O_2) and detect impurities .

Q. What are the solubility properties of this compound, and how do they affect experimental design?

The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility can be enhanced by:

  • Acidification : Adding HCl to protonate the amine, forming a water-soluble hydrochloride salt.
  • Co-solvents : Using ethanol or acetonitrile in aqueous mixtures. Solubility challenges require careful solvent selection for reactions (e.g., DCM for Boc deprotection) or biological assays (e.g., DMSO stocks diluted in buffer) .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural characterization?

Discrepancies between calculated and observed NMR/IR peaks may arise from conformational flexibility or impurities. Strategies include:

  • Variable-temperature NMR : To identify dynamic effects in the azetidine ring.
  • 2D NMR (COSY, HSQC) : To resolve overlapping signals from the aminomethyl and methyl groups.
  • Computational modeling : DFT calculations (e.g., Gaussian) to predict spectra and compare with experimental data .

Q. What strategies optimize regioselectivity during functionalization of the azetidine ring?

The steric hindrance from the 3-methyl group complicates regioselective modifications. Approaches include:

  • Directing groups : Temporarily installing groups (e.g., sulfonamides) to steer electrophilic attacks to the desired position.
  • Metal catalysis : Using palladium or copper catalysts for C–H activation at specific sites.
  • Protection/deprotection : Sequential Boc and Fmoc protection to isolate reactive sites .

Q. How does this compound interact with biological targets, and what assays validate these interactions?

The aminomethyl group enables hydrogen bonding with enzymes or receptors. Common assays include:

  • Surface plasmon resonance (SPR) : To measure binding kinetics with purified proteins.
  • Isothermal titration calorimetry (ITC) : For thermodynamic profiling of interactions.
  • Cellular assays : Luciferase-based reporters or fluorescence polarization to assess modulation of pathways (e.g., GPCR signaling) .

Q. What computational methods predict the reactivity of derivatives of this compound in drug discovery?

  • Molecular docking (AutoDock, Schrödinger) : To screen derivatives against target protein pockets.
  • QSAR models : Using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability.
  • MD simulations : To assess stability of ligand-protein complexes over time .

Methodological Considerations

  • Purification : Use reverse-phase HPLC (>95% purity) for biological studies to remove trace solvents or byproducts .
  • Stability : Store the compound at –20°C under argon to prevent Boc-group hydrolysis or oxidation of the aminomethyl group .
  • Derivatization : Explore cross-coupling reactions (Suzuki, Sonogashira) to diversify the azetidine core for SAR studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate

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